molecular formula C23H22N4S3 B2403217 4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide CAS No. 1256483-08-5

4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide

Cat. No. B2403217
CAS RN: 1256483-08-5
M. Wt: 450.64
InChI Key: QOGKJGLCAGWHFL-UHFFFAOYSA-N
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Description

“4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide” is a chemical compound with the CAS number 1256483-08-5 . It is used in scientific research and development .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide” such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on ChemicalBook .

Scientific Research Applications

Anti-Cancer Properties

  • A study demonstrated the synthesis of bis(phenylidenebenzeneamine)-1-disulfide, closely related to 4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide, for potential use in anti-cancer drugs. The compound was synthesized through intermolecular coupling reactions of thiobenzamides, showing promise in anti-tumor activity (駱威勝, 2010).

Antioxidant and Antibacterial Properties

  • Bis(3-amino-1-hydroxybenzyl)diselenide, structurally similar to 4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide, was found to exhibit significant glutathione peroxidase-like antioxidant activities. This compound also showed potent antibacterial properties against biofilm formation by Bacillus subtilis and Pseudomonas aeruginosa (Yadav et al., 2023).

Reductive Chemistry in Cytotoxicity

  • Research on 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a molecule with a structure related to 4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide, provided insights into its reductive chemistry and the associated cytotoxic effects, offering implications for drug development (Palmer et al., 1995).

Potential for Synthesis of Novel Compounds

  • The synthesis of bis(trichloroethyl) azodicarboxylate, which shares some chemical characteristics with 4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide, showed its efficacy in the cycloaddition reaction with glycals, indicating its potential in the synthesis of novel compounds (Leblanc & Fitzsimmons, 1989).

Development of Inhibitors for Glutamine Transport

  • A study on 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids, structurally related to the compound , discussed their role as inhibitors of ASCT2-mediated glutamine accumulation in cells. This research provides a foundation for the development of therapeutic leads in cancer treatment (Schulte et al., 2016).

Carbonic Anhydrase Inhibition

  • Bis-sulfonamides structurally related to 4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide were found to inhibit carbonic anhydrase, a zinc enzyme. This research holds implications for treating various cancers, including human colon, lung, and breast cancer cell lines (Morsy et al., 2009).

Safety and Hazards

The safety data sheet for “4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[[4-carbamothioyl-N-[(2-carbamothioylphenyl)methyl]anilino]methyl]benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4S3/c24-21(28)15-9-11-18(12-10-15)27(13-16-5-1-3-7-19(16)22(25)29)14-17-6-2-4-8-20(17)23(26)30/h1-12H,13-14H2,(H2,24,28)(H2,25,29)(H2,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGKJGLCAGWHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2C(=S)N)C3=CC=C(C=C3)C(=S)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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